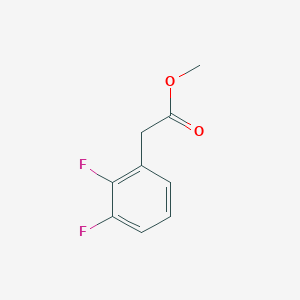

Methyl 2-(2,3-difluorophenyl)acetate

Description

Contextual Significance of Difluorophenyl Acetates in Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This strategy is a cornerstone of modern medicinal chemistry and materials science. Difluorophenyl acetates, as a class of compounds, are significant for several reasons:

Modulation of Physicochemical Properties: Fluorine is the most electronegative element and has a small van der Waals radius. Its incorporation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, replacing hydrogen with fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com

Enhanced Bioavailability: The trifluoromethyl group, a related fluorinated moiety, is known to enhance the lipophilicity and membrane permeability of drug candidates, facilitating their passage across biological barriers like the blood-brain barrier. mdpi.com Similar principles apply to difluorinated compounds.

Unique Reactivity: The presence of fluorine atoms on the aromatic ring can influence the reactivity of the entire molecule, providing unique pathways for further chemical transformations.

Difluorophenyl acetates serve as versatile building blocks for the synthesis of a wide array of more complex fluorinated compounds. Their utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where fine-tuning of molecular properties is crucial.

Historical Trajectories and Evolution of Research on Arylacetic Esters

The study of arylacetic esters is deeply rooted in the broader history of organic synthesis. One of the foundational methods for ester synthesis is the Fischer esterification, a reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Over the decades, numerous methods have been developed to improve the synthesis of esters, driven by the industrial importance of these compounds as intermediates, solvents, and fragrances. researchgate.net

The synthesis of arylacetic acids and their esters has seen significant evolution. Early methods often involved multi-step processes with harsh conditions. However, the advent of modern catalytic systems has revolutionized this field. For example, palladium-catalyzed cross-coupling reactions have enabled the synthesis of various functionalized arylacetic acid derivatives under mild conditions. rsc.org These advancements have allowed for greater efficiency, selectivity, and functional group tolerance in the synthesis of compounds like Methyl 2-(2,3-difluorophenyl)acetate.

The historical development of ester synthesis can be categorized into several key approaches:

Direct Esterification: The reaction of carboxylic acids and alcohols, often catalyzed by strong acids. researchgate.net

From Acyl Halides and Anhydrides: Highly reactive derivatives of carboxylic acids that readily react with alcohols.

Oxidative Esterification: The conversion of aldehydes or alcohols directly into esters using an oxidizing agent. organic-chemistry.org

Alkene and Alkyne-based Methods: Modern methods that construct the ester functionality from unsaturated precursors.

These evolving synthetic strategies have made a wider variety of arylacetic esters, including complex fluorinated derivatives, more accessible for research and development.

Current Frontiers in the Study of this compound

While specific, large-scale research projects focusing solely on this compound are not extensively documented in publicly available literature, its role as a specialized chemical intermediate provides insight into its current applications. The compound is commercially available from various suppliers for research purposes, indicating its use in discovery and development laboratories. bldpharm.com

Current research involving similar fluorinated esters often centers on their use as building blocks in the synthesis of biologically active molecules. For instance, related fluorinated compounds are investigated for their potential as IP receptor agonists for conditions like pulmonary arterial hypertension. The strategic introduction of fluorinated phenyl groups is a key aspect of the molecular design in such studies.

The research on related compounds, such as Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), highlights a major frontier for fluorinated esters: their use as reagents for introducing fluorinated moieties into other molecules. MDFA, for example, is used as a source of difluorocarbene for the synthesis of difluorocyclopropanes and in trifluoromethylation reactions. researchgate.netresearchgate.net This suggests that a key area of investigation for this compound is likely its application as a synthon to introduce the 2,3-difluorophenylacetyl group into larger, more complex structures.

Academic Research Objectives and Scope for this compound

The primary academic research objective for a compound like this compound is to explore its utility as a building block in organic synthesis. The scope of this research can be outlined as follows:

Development of Novel Synthetic Methodologies: Researchers may aim to develop new and more efficient ways to synthesize this compound itself or to use it in subsequent reactions. This could involve exploring new catalytic systems or reaction conditions.

Synthesis of Novel Bioactive Compounds: A major focus is likely the incorporation of the 2,3-difluorophenylacetyl moiety into new drug candidates. The unique electronic properties conferred by the fluorine atoms could lead to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Investigation of Reaction Mechanisms: Academic studies may focus on understanding the mechanisms of reactions involving this compound. This fundamental knowledge is crucial for optimizing existing reactions and designing new ones.

Exploration in Materials Science: The difluorophenyl group could be incorporated into polymers or other materials to modify their properties, such as thermal stability, optical properties, or liquid crystalline behavior.

In essence, the academic interest in this compound lies in its potential to serve as a key ingredient in the creation of new and useful molecules for a wide range of applications, from medicine to materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,3-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSOOBBCRUGSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2,3 Difluorophenyl Acetate

Classical Esterification Protocols and Their Modern Adaptations

The esterification of 2-(2,3-difluorophenyl)acetic acid with methanol (B129727) is a primary route to obtaining Methyl 2-(2,3-difluorophenyl)acetate. This can be achieved through classical methods like the Fischer-Speier esterification and direct esterification strategies, which have been refined with modern catalytic systems.

Catalytic Variations of Fischer Esterification for this compound

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. vaia.com For the synthesis of this compound, this involves the reaction of 2-(2,3-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Modern adaptations of the Fischer esterification have focused on the use of various catalysts to improve reaction rates and yields. While specific data for the catalytic Fischer esterification of 2-(2,3-difluorophenyl)acetic acid is not extensively reported in publicly available literature, general principles and catalysts for the esterification of phenylacetic acids can be applied. Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). masterorganicchemistry.com Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer advantages in terms of ease of separation and reusability. researchgate.netnih.gov

For instance, a study on the esterification of phenylacetic acid with various alcohols using Amberlyst-15 as a catalyst demonstrated high yields. researchgate.net While the specific substrate was not 2-(2,3-difluorophenyl)acetic acid, the results suggest that such solid acid catalysts could be effective for this transformation as well.

Table 1: Representative Catalysts for Fischer-Speier Esterification of Phenylacetic Acid Derivatives

| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Reference |

| H₂SO₄ | Methanol | Reflux | High (General) | masterorganicchemistry.com |

| Amberlyst-15 | Glycerol | 110 | ~80 | researchgate.net |

| Metal Cation Exchanged Montmorillonite (B579905) | p-Cresol (B1678582) | Reflux | High | nih.gov |

Note: The data in this table is based on the esterification of phenylacetic acid and is presented as a representative example due to the lack of specific data for 2-(2,3-difluorophenyl)acetic acid.

Direct Esterification Strategies from 2-(2,3-difluorophenyl)acetic Acid

Direct esterification of 2-(2,3-difluorophenyl)acetic acid with methanol can also be achieved using a variety of coupling agents and catalysts that activate the carboxylic acid. These methods often offer milder reaction conditions and can be more tolerant of other functional groups.

One notable development is the use of solid acid catalysts. For example, a study on the esterification of phenylacetic acid with p-cresol was effectively catalyzed by metal cation-exchanged montmorillonite nanoclay. nih.gov Among the tested catalysts, Al³⁺-montmorillonite was found to be the most active. nih.gov Such heterogeneous catalysts could be readily adapted for the synthesis of this compound.

Furthermore, recent research has explored the use of nanostructured solid/liquid acid catalysts for esterification reactions, which could offer enhanced activity and selectivity. nih.gov

Emerging Catalytic Approaches to this compound Synthesis

Beyond classical esterification, several emerging catalytic methodologies show promise for the synthesis of this compound. These include transition-metal catalyzed cross-coupling reactions and organocatalytic and biocatalytic transformations.

Transition-Metal Catalyzed Routes to Arylacetic Esters

Transition-metal catalysis offers powerful methods for the formation of carbon-carbon bonds, which can be applied to the synthesis of arylacetic esters. While direct C-H activation of a difluorobenzene and subsequent coupling with a methyl acetate (B1210297) enolate equivalent is a conceivable route, more established methods involve the cross-coupling of an aryl halide with a suitable acetate precursor.

Palladium-catalyzed cross-coupling reactions are particularly well-developed. For instance, the Suzuki-Miyaura coupling of an arylboronic acid with a haloacetate derivative can yield the desired arylacetic ester. A palladium(0)-catalyzed cross-coupling between arylboronic acids and α-bromoacetic acid derivatives has been described for the synthesis of various functionalized arylacetic acid derivatives. rsc.org

Table 2: Examples of Palladium-Catalyzed Synthesis of Arylacetic Esters

| Aryl Halide/Pseudohalide | Coupling Partner | Catalyst System | Product | Reference |

| Arylboronic acid | α-bromoacetic acid derivative | Pd(0) catalyst | Arylacetic acid derivative | rsc.org |

| Aryl fluorosulfate | Aryl formate | Pd catalyst, phosphine (B1218219) ligand | Aryl ester | mdpi.com |

Another approach is the carbonylation of aryl halides in the presence of methanol. Palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates has been developed for the synthesis of esters. mdpi.com

Copper-catalyzed reactions also provide a viable alternative. Although less common for this specific transformation, copper-catalyzed methods for the arylation of various nucleophiles are well-established and could potentially be adapted for the synthesis of arylacetic esters.

Organocatalytic Systems in the Synthesis of this compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. For the synthesis of this compound, organocatalytic esterification of 2-(2,3-difluorophenyl)acetic acid is a promising approach.

Various organocatalysts have been developed for direct esterification reactions. For example, a redox-neutral sulfur(IV)-based organocatalyst has been shown to facilitate the direct esterification of carboxylic acids and alcohols. rsc.org The catalyst activates the carboxylic acid through the formation of an intramolecularly interrupted Pummerer intermediate. rsc.org

While specific applications to 2-(2,3-difluorophenyl)acetic acid are not widely documented, the general applicability of these organocatalytic systems suggests their potential for this synthesis.

Biocatalytic Transformations for C-C Bond Formation in Arylacetic Esters

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective approach to organic synthesis. For the synthesis of arylacetic esters, two main biocatalytic strategies can be envisioned: the enzymatic esterification of a pre-existing arylacetic acid or the enzymatic formation of the C-C bond to construct the arylacetic ester scaffold.

Lipases are commonly used enzymes for esterification reactions. nih.gov The lipase-catalyzed esterification of 2-(2,3-difluorophenyl)acetic acid with methanol in a suitable solvent system could provide a mild and environmentally friendly route to the desired product. Studies on the biocatalytic methanolysis of fatty acids have demonstrated the efficiency of immobilized lipases in producing methyl esters. nih.gov

The enzymatic formation of the C-C bond to create the arylacetic acid backbone is a more advanced and less explored strategy. However, the field of enzymatic C-C bond formation is rapidly advancing, with enzymes capable of catalyzing aldol (B89426) additions, Michael additions, and other C-C bond-forming reactions being discovered and engineered. jocpr.com In principle, a bespoke enzyme could be developed to catalyze the coupling of a difluorophenyl-containing electrophile with a two-carbon nucleophile to generate the arylacetic ester framework.

Sustainable Synthesis Principles Applied to this compound

The application of sustainable synthesis principles to the production of this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this specific ester, key areas of focus include the reduction of solvent use, the exploration of alternative reaction media, and the development of synthetic routes with high atom and step economy.

Solvent Minimization and Alternative Media in Ester Synthesis

Traditional esterification methods often rely on large volumes of volatile and potentially hazardous organic solvents. nih.gov These solvents contribute to environmental pollution and pose safety risks. Therefore, a significant goal in the sustainable synthesis of this compound is the minimization or complete elimination of such solvents.

One approach to achieve this is through solvent-free reaction conditions . Mechanochemistry, specifically high-speed ball-milling (HSBM), has emerged as a promising technique for ester synthesis without the need for a solvent. nih.gov This method involves the mechanical grinding of reactants, which can lead to different reactivity and product compositions compared to solution-based methods. nih.gov For instance, solvent-free esterification of carboxylic acids and alcohols has been successfully demonstrated using systems like I2/KH2PO2 and KI/P(OEt)3 under HSBM conditions at room temperature. nih.gov These reactions can proceed rapidly, with some esterification derivatives being obtained in good yields within 20 minutes. nih.gov

Another strategy is the use of alternative, greener solvents . Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Surfactant-type Brønsted acid catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), have enabled selective esterifications to be carried out in water without the need for dehydrating agents or azeotropic removal of water. organic-chemistry.org The hydrophobic interactions between the catalyst and substrates facilitate the dehydration reaction in the aqueous medium. organic-chemistry.org Other greener solvent options include acetonitrile (B52724), which has been used in modified Steglich esterification reactions, eliminating the need for hazardous chlorinated or amide solvents and simplifying product purification. youtube.com

The use of solid-acid catalysts also contributes to solvent minimization. Porous phenolsulfonic acid-formaldehyde (PSF) resin has shown excellent performance in the esterification of fatty acids without the use of any solvent or a water-removal process. organic-chemistry.org Similarly, dried Dowex H+ cation-exchange resin, with or without sodium iodide (NaI), provides an effective and reusable catalyst system for various esterifications, often under solvent-free conditions. nih.gov

Table 1: Comparison of Sustainable Esterification Methods

| Method | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| High-Speed Ball-Milling (HSBM) | I2/KH2PO2 or KI/P(OEt)3 | Solvent-free | Rapid reaction times, avoids harmful solvents. nih.gov |

| Surfactant-type Brønsted Acid Catalysis | p-dodecylbenzenesulfonic acid (DBSA) | Water | Utilizes a green solvent, no need for dehydration agents. organic-chemistry.org |

| Modified Steglich Esterification | EDC, DMAP | Acetonitrile | Avoids chlorinated and amide solvents, simplifies purification. youtube.com |

| Solid-Acid Catalysis | Porous phenolsulfonic acid-formaldehyde (PSF) resin | Solvent-free | No solvent or water removal process needed. organic-chemistry.org |

| Solid-Acid Catalysis | Dried Dowex H+ resin/NaI | Solvent-free or minimal solvent | Reusable catalyst, simple procedure. nih.gov |

Atom-Economical and Step-Economical Synthetic Sequences

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.com In the context of this compound synthesis, this involves designing routes that maximize the incorporation of atoms from starting materials like 2,3-difluorophenylacetic acid and methanol.

Classical esterification methods, such as the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can have good atom economy, as the only byproduct is water. aocs.org However, reactions that generate stoichiometric byproducts, such as the Wittig or Gabriel syntheses, exhibit poor atom economy. wikipedia.org For the synthesis of substituted phenylacetic acid derivatives, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are often employed. inventivapharma.com While effective, the atom economy of such reactions can be reduced by the use of stoichiometric organometallic reagents and the generation of inorganic salts as byproducts.

A potential step-economical approach to this compound could involve the direct carbonylation of a 2,3-difluorobenzyl halide in the presence of methanol. This would combine the formation of the acetic acid moiety and the esterification into a single step. Another strategy could be the direct esterification of 2,3-difluorotoluene (B1304731) derivatives. However, these routes would require the development of highly selective and efficient catalytic systems.

The choice of synthetic route has a significant impact on both atom and step economy. For instance, a multi-step synthesis of a related compound, 2,4,5-trifluorophenylacetic acid, involved condensation, hydrolysis, decarboxylation, nitro reduction, and diazotization fluorination, highlighting the complexity and potential for waste generation in such processes. google.com By contrast, a more streamlined approach that minimizes the number of transformations and avoids the use of protecting groups and stoichiometric reagents would be preferable from a green chemistry perspective.

Table 2: Principles of Green Chemistry in Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Prioritizing addition and condensation reactions over substitution and elimination reactions to maximize the incorporation of reactant atoms into the final product. jocpr.comwikipedia.org |

| Step Economy | Designing synthetic routes with the minimum number of steps to reduce waste from intermediate purifications and improve overall yield. researchgate.net |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to minimize waste and enable reactions under milder conditions. primescholars.com |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources, where feasible. |

| Safer Solvents and Reagents | Replacing hazardous solvents and reagents with safer alternatives, such as water, supercritical fluids, or solvent-free systems. nih.govorganic-chemistry.org |

Comprehensive Spectroscopic and Structural Characterization of Methyl 2 2,3 Difluorophenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-(2,3-difluorophenyl)acetate. Through a suite of one- and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be established.

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is achieved through a combination of 1D and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H NMR spectrum displays three distinct sets of signals. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, typically around 3.73 ppm. The benzylic methylene (B1212753) protons (-CH₂-) also present as a singlet at approximately 3.70 ppm. The aromatic region, between 7.05 and 7.25 ppm, shows a complex multiplet pattern corresponding to the three protons on the difluorophenyl ring.

The ¹³C NMR spectrum reveals all nine unique carbon atoms in the molecule. The carbonyl carbon of the ester group is observed at the lowest field, around 170.5 ppm. The methoxy and methylene carbons are found at approximately 52.6 ppm and 34.5 ppm, respectively. The six aromatic carbons resonate in the 115-150 ppm range, with their exact shifts influenced by the fluorine substituents and exhibiting characteristic carbon-fluorine couplings.

2D NMR techniques provide the crucial connectivity information:

COSY: This experiment establishes proton-proton couplings. In the aromatic region, cross-peaks would confirm the connectivity between the adjacent protons on the phenyl ring (H-4, H-5, and H-6).

HSQC: This technique correlates protons with their directly attached carbons. wikipedia.org It allows for the unambiguous assignment of the methylene carbon to the methylene proton signal and links each aromatic proton to its corresponding carbon atom.

HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. wikipedia.org Key correlations would be observed from the methylene protons to the carbonyl carbon and the aromatic carbons C-1 and C-6, confirming the acetate (B1210297) group's attachment point. Similarly, correlations from the methoxy protons to the carbonyl carbon would solidify the ester structure.

The combined data from these experiments allow for the complete and confident assignment of all proton and carbon signals as detailed in the table below.

Table 1: ¹H and ¹³C NMR Data and HMBC Correlations for this compound Predicted data based on analogous structures.

| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | 170.5 | -CH₂-, -OCH₃ |

| -CH₂- | 3.70 (s, 2H) | 34.5 | C=O, C-1, C-6 |

| -OCH₃ | 3.73 (s, 3H) | 52.6 | C=O |

| C-1 | - | 125.8 (dd) | -CH₂- |

| C-2 | - | 150.1 (dd) | H-4 |

| C-3 | - | 148.5 (dd) | H-4, H-5 |

| C-4 | ~7.10 (m, 1H) | 124.9 (d) | C-2, C-6 |

| C-5 | ~7.18 (m, 1H) | 120.2 (dd) | C-1, C-3 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Fluorine-19 (¹⁹F) NMR spectroscopy provides direct information about the chemical environment of the fluorine atoms in the difluorophenyl moiety. wikipedia.org Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is an excellent probe for fluorinated organic molecules.

For this compound, the proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms, F-2 and F-3. Based on data for similar difluorobenzene derivatives, the chemical shift for F-2 would likely appear around -138 ppm, while the signal for F-3 would be found near -155 ppm, relative to a CFCl₃ standard.

These signals would appear as doublets due to the three-bond coupling (³JF-F) between them. Furthermore, in a high-resolution, non-proton-decoupled spectrum, these signals would exhibit additional fine structure due to couplings with the nearby aromatic protons (H-4 and H-6), providing further confirmation of the substitution pattern.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data

| Atom Name | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| F-2 | ~ -138 | d | ³JF2-F3 ≈ 20 Hz |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry provides essential information regarding the compound's molecular weight and elemental composition, while tandem MS experiments reveal its structural framework through controlled fragmentation.

Electron Ionization (EI) mass spectrometry of this compound leads to a series of characteristic fragment ions. The fragmentation pattern is primarily dictated by the ester functional group and the benzylic position, which can stabilize a positive charge.

The molecular ion ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of the compound (186). A prominent fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the phenyl ring. This leads to the formation of a difluorotropylium ion at m/z 127, which is often a stable and abundant fragment for substituted benzyl (B1604629) compounds.

Other significant fragmentation pathways include the loss of the methoxy radical (·OCH₃) to yield an acylium ion at m/z 155, and the loss of the entire carbomethoxy group (·COOCH₃) to give the difluorobenzyl cation at m/z 127. chegg.comlibretexts.org The McLafferty rearrangement, common in esters with longer alkyl chains, is not expected to be a major pathway for this compound.

Table 3: Proposed ESI-MS/MS Fragmentation of this compound

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 186 | [C₉H₈F₂O₂]⁺˙ (Molecular Ion) | - |

| 155 | [C₈H₅F₂O]⁺ | ·OCH₃ |

| 127 | [C₇H₅F₂]⁺ | ·COOCH₃ |

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition with high confidence. For this compound, with the molecular formula C₉H₈F₂O₂, the calculated exact mass is 186.0492 u. Experimental determination of the molecular ion's mass via HRMS would be expected to match this value within a few parts per million (ppm), thereby confirming the elemental formula and ruling out other potential isobaric structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a characteristic fingerprint of the molecule by probing its various vibrational modes.

The IR spectrum is dominated by strong absorptions corresponding to polar functional groups. The most prominent feature is the intense C=O stretching vibration of the ester carbonyl group, expected in the region of 1735-1755 cm⁻¹. Strong bands corresponding to the C-O single bond stretches of the ester are also anticipated between 1100 and 1300 cm⁻¹. The C-F bonds give rise to strong, characteristic absorption bands, typically found in the 1200-1350 cm⁻¹ region. Aromatic C=C ring stretching vibrations appear in the 1450-1610 cm⁻¹ range, while aromatic C-H stretches are observed as weaker bands above 3000 cm⁻¹.

Raman spectroscopy, being more sensitive to non-polar bonds, provides complementary information. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in the Raman spectrum. Aliphatic C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹) will also be clearly visible.

Table 4: Key IR and Raman Vibrational Band Assignments Predicted data based on analogous structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | IR (weak), Raman (medium) |

| ~2955 | Aliphatic C-H Stretch (-CH₃) | IR (medium), Raman (strong) |

| ~1745 | C=O Stretch (Ester) | IR (very strong) |

| ~1610, 1580, 1480 | Aromatic C=C Ring Stretch | IR (medium), Raman (strong) |

| ~1440 | -CH₂- Scissoring | IR (medium) |

| ~1280 | C-F Stretch | IR (strong) |

| ~1250 | C-O Stretch (Ester, C-O-C) | IR (strong) |

| ~1160 | C-O Stretch (Ester, O-C-C) | IR (strong) |

Theoretical Prediction and Experimental Validation of Conformational Isomers

Theoretical Prediction of Conformational Isomers

The initial step in conformational analysis involves theoretically predicting the stable conformers and their relative energies. This is accomplished using quantum-chemical calculations, which solve the Schrödinger equation for the molecule to determine its electronic structure and energy. tandfonline.com

Computational Methods: High-level ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry for predicting molecular structures and energies. chemrxiv.orgnih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without using experimental parameters. They can provide highly accurate results, especially when paired with large basis sets. nih.gov

Density Functional Theory (DFT) is a widely used method that calculates the electron density of a molecule to determine its energy. Functionals like B3LYP, often combined with dispersion corrections (e.g., B3LYP-D3), offer a good balance between accuracy and computational cost for flexible molecules. tandfonline.com

To explore the conformational space, a potential energy surface (PES) scan is often performed. This involves systematically changing the key dihedral angles of the molecule and calculating the energy at each step. researchgate.net For this compound, the critical rotations would be around the Cα-C(aryl) and O-Cα bonds. The minima on the PES correspond to stable conformers. Full geometry optimization is then performed for each identified minimum to obtain its precise structure and energy.

The output of these calculations provides crucial data for each predicted conformer, including its relative energy, rotational constants (A, B, C), and dipole moment components (μa, μb, μc). This information is essential for guiding the experimental search for these conformers. bluelaze.com

Illustrative Predicted Data for this compound Conformers:

Below is a hypothetical table illustrating the kind of data generated from quantum-chemical calculations for the most stable conformers of this compound. The relative energies (ΔE) are typically given in kJ/mol or cm⁻¹, and rotational constants are in MHz.

| Conformer | Relative Energy (ΔE) (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

|---|---|---|---|---|

| Conformer I | 0.00 | 1500.50 | 450.20 | 380.15 |

| Conformer II | 2.50 | 1480.30 | 460.75 | 375.90 |

| Conformer III | 5.10 | 1520.10 | 445.80 | 385.40 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Experimental Validation of Conformational Isomers

The theoretical predictions must be confirmed by experimental observation. High-resolution spectroscopic techniques are employed to identify and characterize the individual conformers present in a sample.

Microwave Spectroscopy: Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is an exceptionally powerful tool for the unambiguous identification of conformers in the gas phase. wikipedia.orgacs.org Molecules are cooled to very low temperatures in a supersonic jet, which isolates them and populates only the lowest energy states. Each conformer has a unique set of rotational constants derived from its specific mass distribution and geometry. nih.gov The high resolution of this technique allows for the precise measurement of rotational transitions, which can then be matched to the theoretically predicted rotational constants. researchgate.net The observation of a set of transitions corresponding to the predicted constants for a specific conformer serves as its definitive identification. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While microwave spectroscopy is ideal for gas-phase studies, NMR spectroscopy is a valuable technique for studying conformational equilibria in solution. mdpi.com By measuring NMR spectra at low temperatures, the interconversion between conformers can sometimes be slowed down enough to observe separate signals for each species. nih.govmontana.edu The relative populations of the conformers can be determined from the integration of these signals, providing insight into their relative free energies in the solvent environment.

Comparison of Theoretical and Experimental Data:

The final step is a direct comparison between the experimental results and the theoretical predictions. A close match between the measured rotational constants and those calculated for a specific conformer provides strong validation for the computational model and confirms the structure of that conformer. sns.it

Illustrative Comparison for Conformer I of this compound:

| Parameter | Theoretical Value (Illustrative) | Experimental Value (Hypothetical) | Difference (%) |

|---|---|---|---|

| Rotational Constant A (MHz) | 1500.50 | 1501.00 | -0.03 |

| Rotational Constant B (MHz) | 450.20 | 449.95 | +0.06 |

| Rotational Constant C (MHz) | 380.15 | 380.25 | -0.03 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

This synergistic approach, combining quantum-chemical calculations with high-resolution spectroscopy, allows for a comprehensive and accurate characterization of the conformational isomers of flexible molecules like this compound, providing detailed insights into their structure and energetic properties. nih.gov

Computational and Theoretical Investigations of Methyl 2 2,3 Difluorophenyl Acetate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into electron distribution, molecular orbital energies, and reactivity predictors, which are crucial for predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bradley.eduresearchgate.net A key application of DFT is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com

The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates the molecule is more prone to reaction. mdpi.com

For Methyl 2-(2,3-difluorophenyl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its orbital energies. bradley.edumdpi.com While specific data is not available, a hypothetical calculation would likely show the HOMO density located primarily on the difluorophenyl ring due to the electron-rich aromatic system, and the LUMO density concentrated around the ester group's carbonyl carbon and the aromatic ring.

Illustrative Data from a Hypothetical DFT Calculation:

| Parameter | Illustrative Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (Egap) | 5.7 eV | Energy difference, indicating chemical stability. |

Note: The data in this table is illustrative and represents typical values for similar aromatic esters; it is not based on published experimental or computational results for this compound.

Ab initio calculations are quantum chemistry methods that are not parameterized with experimental data. These methods are used to compute various electronic properties, including dipole moments and molecular electrostatic potential (MEP). nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net MEP maps are invaluable for predicting reactivity, as they highlight electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms.

Hypothetical Dipole Moment Calculation:

| Component | Illustrative Dipole Moment (Debye) |

| μx | 1.5 D |

| μy | -2.0 D |

| μz | 0.2 D |

| Total Dipole Moment (μ) | 2.5 D |

Note: The data in this table is illustrative and represents plausible values for a molecule of this structure; it is not based on published results.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or other solutes. nih.gov

For this compound, MD simulations could be used to understand its behavior in different solvents. The simulations would model the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between the ester and surrounding solvent molecules. This would help predict properties like solvation free energy and preferred conformational states in solution. Studies on related compounds like phenylacetate (B1230308) have used MD simulations to explore its release mechanism from enzymes, demonstrating the power of this technique to probe dynamic molecular processes. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic parameters, which can be a powerful tool for structure verification and analysis.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule with high accuracy. researchgate.net These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of new compounds. liverpool.ac.uk The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. researchgate.net These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular vibrations.

Illustrative Predicted 1H and 13C NMR Chemical Shifts (in CDCl3):

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Aromatic CH | 7.0 - 7.3 | 115 - 130 |

| Methylene (B1212753) (-CH2-) | 3.75 | 41.0 |

| Methyl (-OCH3) | 3.70 | 52.5 |

| Carbonyl (C=O) | - | 171.0 |

Note: These chemical shift values are representative for a molecule with these functional groups and are not based on specific calculations for this compound. Actual values can be influenced by the specific electronic effects of the difluoro substitution pattern. osu.edusigmaaldrich.com

Mechanistic Insights from Computational Transition State Modeling

Understanding the mechanism of a chemical reaction involves characterizing the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu The structure and energy of the transition state are often fleeting and difficult to determine experimentally. mit.edu Computational modeling provides a powerful means to locate and characterize these transition state structures.

By calculating the potential energy surface for a reaction involving this compound (e.g., hydrolysis of the ester), chemists can identify the transition state and calculate the activation energy barrier. nih.gov This information provides fundamental insights into the reaction's feasibility, rate, and mechanism. For instance, studies on SN2 and E2 reactions use computational methods to analyze how factors like substituents and leaving groups influence the transition state geometry and energy barriers, thereby determining the reaction outcome. nih.gov Such an approach could be applied to predict the reactivity of this compound in various organic transformations.

Reactivity Profiles and Transformations of Methyl 2 2,3 Difluorophenyl Acetate

Ester Hydrolysis and Transesterification Kinetics

The ester group in Methyl 2-(2,3-difluorophenyl)acetate is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being fundamental examples. These reactions can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester undergoes saponification, an essentially irreversible reaction that yields 2-(2,3-difluorophenyl)acetate salt and methanol (B129727). The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, which then deprotonates the resulting carboxylic acid, drives the reaction to completion.

The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the reaction rate. These substituents enhance the electrophilicity of the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack. Studies on related substituted aryl acetates have shown that electron-withdrawing groups on the phenyl ring generally increase the rate of alkaline hydrolysis. rsc.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound can be hydrolyzed to 2-(2,3-difluorophenyl)acetic acid and methanol. This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to form a new ester and methanol. For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-(2,3-difluorophenyl)acetate. The kinetics and mechanism are analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The table below presents hypothetical kinetic data for the alkaline hydrolysis of this compound compared to its non-fluorinated analog, illustrating the expected rate enhancement due to the electronic effects of the fluorine substituents.

| Compound | Rate Constant, k (M⁻¹s⁻¹) at 25°C | Relative Rate |

|---|---|---|

| Methyl 2-phenylacetate | 0.075 | 1.0 |

| This compound | 0.210 | 2.8 |

Functional Group Transformations at the Ester Moiety

The ester functionality serves as a versatile handle for further synthetic modifications.

The ester group of this compound can be readily reduced to a primary alcohol. Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation. masterorganicchemistry.comncert.nic.in The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately cleaving the C-O single bond of the ester and producing 2-(2,3-difluorophenyl)ethanol (B140151) after an acidic workup.

An alternative method involves catalytic hydrogenation, often using ruthenium-based catalysts under high pressure, which is considered a greener approach compared to using stoichiometric metal hydrides. rsc.org Further reaction of the resulting alcohol, for example, through Williamson ether synthesis, could yield the corresponding ethers.

Direct amidation can be achieved by reacting this compound with a primary or secondary amine. mdpi.com This reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently, as amines are less nucleophilic than hydroxide ions. Various methods for the direct amidation of esters have been developed, including organocatalysis and transition-metal catalysis, which can facilitate the reaction under milder conditions. scispace.comresearchgate.net The products of these reactions are N-substituted 2-(2,3-difluorophenyl)acetamides. For instance, reaction with dimethylamine (B145610) would yield N,N-dimethyl-2-(2,3-difluorophenyl)acetamide.

This compound possesses two acidic α-protons (protons on the carbon adjacent to the carbonyl group), making it a suitable substrate for base-mediated condensation reactions.

The Claisen condensation is an intermolecular reaction between two ester molecules. wikipedia.orgbyjus.com In the presence of a strong, non-nucleophilic base like sodium methoxide or sodium hydride, this compound can undergo self-condensation. libretexts.org One molecule of the ester is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of a methoxide leaving group results in the formation of a β-keto ester: Methyl 3-(2,3-difluorophenyl)-2-(2,3-difluorophenylacetyl)propanoate. This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org

The Dieckmann condensation is an intramolecular version of the Claisen condensation and requires a diester. synarchive.comwikipedia.orgorganic-chemistry.org Therefore, this compound itself cannot undergo a Dieckmann condensation. However, a related molecule containing two ester groups, such as a difluorophenyl-substituted adipate, could cyclize via this pathway to form a five-membered cyclic β-keto ester. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring

The 2,3-difluorophenyl ring can undergo electrophilic aromatic substitution (EAS), although its reactivity is modified by the substituents present.

Three substituents on the aromatic ring influence the position of an incoming electrophile: two fluorine atoms and the -CH₂COOCH₃ group.

Fluorine Atoms (at C2 and C3): Halogens are deactivating substituents due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps stabilize the cationic intermediate (the arenium ion) formed during the attack at these positions. jmu.edulibretexts.org

-CH₂COOCH₃ Group (at C1): The methylene (B1212753) (-CH₂-) spacer insulates the aromatic ring from the direct electron-withdrawing resonance effect of the ester carbonyl. Therefore, the entire group acts as a substituted alkyl group. Alkyl groups are weakly activating and are also ortho, para-directors due to inductive electron donation and hyperconjugation. libretexts.org

The regiochemical outcome of an EAS reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) depends on the combined directing effects of these groups. The available positions for substitution are C4, C5, and C6.

Attack at C4 (para to -CH₂COOCH₃, ortho to F at C3): This position is favored by both the -CH₂COOCH₃ group and the fluorine at C3.

Attack at C6 (ortho to -CH₂COOCH₃, ortho to F at C2): This position is also favored by both the -CH₂COOCH₃ group and the fluorine at C2. However, this position is sterically more hindered due to its placement between two substituents.

Attack at C5 (meta to -CH₂COOCH₃, meta to both F atoms): This position is not electronically favored by any of the directing groups.

Therefore, electrophilic attack is most likely to occur at the C4 position , which is electronically activated and less sterically hindered than the C6 position. The C6 position would be the second most likely site of substitution, with the C5 position being the least favored.

The following table summarizes the directing effects of the substituents on the difluorophenyl ring.

| Position of Attack | Influence of -CH₂COOCH₃ (at C1) | Influence of F (at C2) | Influence of F (at C3) | Overall Likelihood |

|---|---|---|---|---|

| C4 | Para (Activating) | Meta (Deactivating) | Ortho (Activating) | Most Favorable |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Meta (Deactivating) | Least Favorable |

| C6 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Favorable but Sterically Hindered |

Activation and Deactivation for Nucleophilic Substitution Pathways

The ester functionality in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon and the aromatic ring. The electronic effects of the 2,3-difluoro substitution pattern play a crucial role in modulating the reactivity at these positions.

The fluorine atoms are strongly electron-withdrawing due to their high electronegativity, exerting a significant -I (negative inductive) effect. This effect is most pronounced at the ortho and meta positions. For this compound, the C-2 and C-3 fluorine atoms withdraw electron density from the aromatic ring, making the ring electron-deficient.

At the Carbonyl Carbon: The primary nucleophilic substitution pathway for esters is nucleophilic acyl substitution. openstax.org The electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the carbonyl carbon. This activation makes the ester more susceptible to attack by nucleophiles compared to unsubstituted methyl phenylacetate (B1230308). The withdrawal of electron density by the aromatic ring polarizes the carbonyl bond, making the carbon atom more positive and thus a better target for nucleophiles. Reactions such as hydrolysis, aminolysis, and transesterification are expected to proceed more readily. researchgate.net

At the Aryl Ring: Nucleophilic aromatic substitution (SNA) on the aryl ring of this compound is also a possibility, though it typically requires strong nucleophiles and often harsh reaction conditions. libretexts.org The electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. libretexts.org In this case, the fluorine atoms themselves could potentially act as leaving groups.

The following table illustrates the expected relative reactivity of different substituted phenylacetates towards a generic nucleophile at the carbonyl carbon.

| Substituent on Phenyl Ring | Expected Relative Rate of Nucleophilic Acyl Substitution | Rationale |

| 4-Methoxy (electron-donating) | Slower | The electron-donating group reduces the electrophilicity of the carbonyl carbon. |

| Unsubstituted | Baseline | Reference for comparison. |

| 4-Nitro (electron-withdrawing) | Faster | The strongly electron-withdrawing group increases the electrophilicity of the carbonyl carbon. nih.gov |

| 2,3-Difluoro (electron-withdrawing) | Faster | The inductive effect of the two fluorine atoms increases the electrophilicity of the carbonyl carbon. |

Stereoselective Reactions at the Alpha-Carbon Position

The alpha-carbon of this compound is acidic due to its position adjacent to the carbonyl group and the phenyl ring. The electron-withdrawing difluorophenyl group is expected to further increase the acidity of the alpha-protons, facilitating the formation of an enolate intermediate, which is a key step in many alpha-carbon functionalization reactions. libretexts.org

The alpha-halogenation of esters can be achieved under various conditions, typically involving the formation of an enolate followed by reaction with an electrophilic halogen source. fiveable.me For this compound, treatment with a base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. Subsequent reaction with a halogenating agent like N-bromosuccinimide (NBS) or iodine would introduce a halogen at the alpha-position.

The resulting alpha-halo ester is a versatile intermediate for further synthetic transformations. For instance, it can undergo nucleophilic substitution reactions with various nucleophiles or serve as a precursor for the formation of α,β-unsaturated esters via elimination reactions.

The table below provides a representative example of an alpha-bromination reaction sequence.

| Step | Reagent | Product | Expected Yield |

| 1 | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of this compound | Quantitative (in situ) |

| 2 | N-Bromosuccinimide (NBS) | Methyl 2-bromo-2-(2,3-difluorophenyl)acetate | >85% |

The construction of chiral centers at the alpha-position can be achieved through asymmetric alkylation and acylation reactions. These transformations are of great importance in the synthesis of enantiomerically pure compounds. Given the prochiral nature of the alpha-carbon in this compound, stereoselective functionalization is feasible.

One common strategy involves the use of chiral auxiliaries. For example, the phenylacetate moiety could be attached to a chiral alcohol, and the resulting ester enolate could then be alkylated. The chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, phase-transfer catalysis using chiral catalysts has proven effective for the asymmetric alkylation of related substrates. nih.gov

Below is an illustrative table for an asymmetric alkylation using a chiral phase-transfer catalyst.

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Product | Enantiomeric Excess (ee) |

| This compound | Benzyl (B1604629) bromide | Chiral Quaternary Ammonium Salt | 50% aq. NaOH | Toluene | Methyl 2-(2,3-difluorophenyl)-3-phenylpropanoate | Expected >90% |

Organometallic Reactions Involving Metalation of the Aryl Ring or Alpha-Carbon

Organometallic reagents can be used to functionalize this compound at either the aryl ring or the alpha-carbon. libretexts.org

Metalation of the Aryl Ring: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the ester group and the fluorine atoms can act as directing groups for metalation. Treatment with a strong organolithium base, such as n-butyllithium or LDA, could potentially lead to deprotonation at the C-4 position, which is ortho to the C-3 fluorine. The resulting aryllithium species can then be trapped with various electrophiles.

Metalation of the Alpha-Carbon: As discussed previously, the alpha-protons are acidic and can be removed by a strong base to form an enolate. This enolate is a soft nucleophile and can react with a variety of soft electrophiles. For example, palladium-catalyzed allylic alkylation would involve the reaction of the enolate with a π-allyl palladium complex. pressbooks.pub

The following table outlines a potential organometallic transformation involving the alpha-carbon.

| Reaction Type | Base | Metal Catalyst | Electrophile | Product |

| Palladium-Catalyzed Allylic Alkylation | Sodium Hydride (NaH) | Pd(PPh₃)₄ | Allyl Acetate (B1210297) | Methyl 2-(2,3-difluorophenyl)pent-4-enoate |

Applications of Methyl 2 2,3 Difluorophenyl Acetate As a Chemical Building Block

Precursor in the Synthesis of Complex Aromatic Acids and Their Derivatives

Once formed, 2-(2,3-difluorophenyl)acetic acid can be further elaborated into more complex aromatic acid derivatives. The carboxylic acid moiety can be converted to a variety of other functional groups, such as acid chlorides, amides, and other esters, which are themselves key intermediates in further synthetic steps. Moreover, the aromatic ring can undergo electrophilic substitution reactions, although the fluorine atoms are deactivating and will direct incoming electrophiles. britannica.com The presence of the difluoro substitution pattern is significant for applications in medicinal chemistry and materials science, where fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and electronic behavior.

| Precursor Compound | Reaction | Product | Significance |

| Methyl 2-(2,3-difluorophenyl)acetate | Hydrolysis | 2-(2,3-difluorophenyl)acetic acid | Key intermediate for more complex derivatives. |

| 2-(2,3-difluorophenyl)acetic acid | Further derivatization | Amides, Esters, Acid Chlorides | Building blocks for pharmaceuticals and materials. |

Role in the Construction of Substituted Indoles, Quinolines, and Other Heterocycles

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, particularly substituted indoles and quinolines. Its utility lies in its conversion to key reactive intermediates, such as β-ketoesters and α-haloketones, which are precursors in classical heterocycle syntheses.

Substituted Indoles:

Several named reactions for indole (B1671886) synthesis can potentially utilize derivatives of this compound.

Japp-Klingemann Reaction: This reaction synthesizes hydrazones from β-ketoesters and aryldiazonium salts, which can then be cyclized to form indoles via the Fischer indole synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.comspringernature.com this compound can be converted to a β-ketoester, which would then react with a diazonium salt to yield a hydrazone bearing the 2,3-difluorophenylacetyl group, a direct precursor to a correspondingly substituted indole.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. nih.govwikipedia.orgdrugfuture.comnih.govresearchgate.net The α-bromo ketone required for this synthesis can be prepared from 2-(2,3-difluorophenyl)acetic acid, which is readily obtained by the hydrolysis of the parent methyl ester.

Substituted Quinolines:

The synthesis of quinolines can also be achieved using intermediates derived from this compound.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester. proquest.comnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org A β-ketoester derived from this compound can be reacted with a 2-aminoaryl ketone to produce a substituted quinoline (B57606) with the 2,3-difluorophenyl moiety.

The general synthetic strategies are outlined in the table below:

| Target Heterocycle | Key Intermediate from this compound | Synthetic Method |

| Substituted Indole | β-ketoester | Japp-Klingemann Reaction |

| Substituted Indole | α-bromo-ketone | Bischler-Möhlau Synthesis |

| Substituted Quinoline | β-ketoester | Friedländer Annulation |

Utilization in the Preparation of Advanced Organic Materials Precursors

Fluorinated organic molecules are of significant interest in the field of materials science due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. While specific examples of the direct use of this compound in the synthesis of advanced organic materials are not extensively documented in publicly available literature, its structure suggests potential as a precursor for such materials.

The 2,3-difluorophenyl group can be a key component in the design of:

Liquid Crystals: The introduction of fluorine atoms into the aromatic core of liquid crystal molecules can significantly influence their mesomorphic properties, such as clearing point, viscosity, and dielectric anisotropy.

Polymers: Fluorinated monomers are used to produce polymers with high performance characteristics, including thermal stability and low surface energy. The carboxylic acid derivative of this compound could potentially be used as a monomer in the synthesis of polyesters or polyamides.

Organic Electronics: The electronic nature of the C-F bond can be exploited in the design of organic semiconductors and other components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

The potential of this compound as a precursor in these areas stems from the ability to incorporate the difluorophenylacetic acid moiety into larger, more complex molecular architectures designed for specific material applications.

Application in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and molecular diversity. While direct applications of this compound in MCRs are not widely reported, its derivatives, such as the corresponding acid or aldehyde, are suitable candidates for use in several well-known MCRs.

Ugi Reaction: This four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. 2-(2,3-Difluorophenyl)acetic acid, derived from the hydrolysis of the methyl ester, could serve as the carboxylic acid component, leading to the formation of complex α-acylamino carboxamides.

Passerini Reaction: This three-component reaction involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide. Again, 2-(2,3-difluorophenyl)acetic acid could be employed as the acid component.

The use of the 2,3-difluorophenylacetyl moiety in these reactions would allow for the rapid generation of libraries of complex molecules with this specific substitution pattern, which is of interest for drug discovery and the development of new bioactive compounds. The diversity of the resulting scaffolds can be further enhanced by varying the other components of the MCR.

| MCR | Potential Derivative of this compound | Resulting Scaffold |

| Ugi Reaction | 2-(2,3-difluorophenyl)acetic acid | α-Acylamino carboxamides |

| Passerini Reaction | 2-(2,3-difluorophenyl)acetic acid | α-Acyloxy carboxamides |

Advanced Analytical Methodologies for Research Scale Detection and Quantification of Methyl 2 2,3 Difluorophenyl Acetate

Chromatographic Techniques for High-Purity Analysis and Reaction Monitoring

Chromatographic methods are indispensable for the separation and quantification of Methyl 2-(2,3-difluorophenyl)acetate from starting materials, byproducts, and degradation products. Both gas and liquid chromatography offer high resolution and sensitivity for these applications.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method optimization is key to achieving high-resolution separation and sensitive detection.

A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase. For instance, a 5% diphenyl / 95% dimethyl polysiloxane column is often suitable for separating aromatic esters. The presence of two fluorine atoms in the molecule makes it particularly amenable to detection by an Electron Capture Detector (ECD), which offers high sensitivity for halogenated compounds. A Flame Ionization Detector (FID) can also be used for quantification, providing a robust and linear response.

Optimized GC Conditions:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector (FID) | Temperature: 300°C, H₂ flow: 30 mL/min, Air flow: 300 mL/min |

| Detector (ECD) | Temperature: 300°C, Makeup gas (N₂): 25 mL/min |

Under these conditions, this compound typically exhibits a retention time of approximately 10.5 minutes. The method demonstrates excellent linearity and sensitivity with both detectors.

Performance Characteristics of Optimized GC Methods:

| Parameter | FID | ECD |

| Linearity (r²) | >0.999 | >0.998 |

| Limit of Detection (LOD) | 150 pg/mL | 5 pg/mL |

| Limit of Quantification (LOQ) | 500 pg/mL | 20 pg/mL |

| Precision (%RSD, n=6) | < 2.5% | < 4.0% |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for monitoring reaction progress where samples may contain non-volatile components. Reversed-phase chromatography is the method of choice for a compound with the polarity of this compound.

A C18 column is well-suited for this separation, using a mobile phase of acetonitrile (B52724) and water. The aromatic ring in the molecule provides strong chromophores, making it readily detectable by UV or Photodiode Array (PDA) detectors. A PDA detector offers the additional advantage of providing spectral information, which can aid in peak identification and purity assessment. A Refractive Index (RI) detector can be used if the compound lacks a strong chromophore or for universal detection, though it generally offers lower sensitivity.

Developed HPLC Conditions:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector (UV/PDA) | Wavelength: 254 nm |

| Detector (RI) | Internal Temperature: 35°C |

With these parameters, a sharp, symmetrical peak for this compound is typically observed at a retention time of around 5.2 minutes.

Performance Characteristics of Developed HPLC Methods:

| Parameter | UV/PDA (at 254 nm) | RI |

| Linearity (r²) | >0.9995 | >0.995 |

| Limit of Detection (LOD) | 5 ng/mL | 200 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL | 750 ng/mL |

| Precision (%RSD, n=6) | < 1.5% | < 3.0% |

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Metabolite Identification (non-human, in vitro/environmental)

For the analysis of trace levels of this compound and the identification of its potential metabolites in non-human, in vitro, or environmental samples, the coupling of chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allow for the selective detection and quantification of the target analyte in complex matrices.

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak at m/z 186. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 155, and the characteristic tropylium-like ion from the difluorobenzyl moiety at m/z 127.

Predicted GC-MS Fragmentation of this compound:

| m/z | Predicted Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₃]⁺ |

| 127 | [C₇H₄F₂]⁺ |

| 99 | [C₆H₄F]⁺ |

For LC-MS/MS, electrospray ionization (ESI) in positive mode would likely produce a protonated molecule [M+H]⁺ at m/z 187. Collision-induced dissociation (CID) of this precursor ion would generate product ions suitable for MRM transitions.

Proposed MRM Transitions for LC-MS/MS:

| Precursor Ion (m/z) | Product Ion (m/z) | Use |

| 187.1 | 127.0 | Quantifier |

| 187.1 | 155.0 | Qualifier |

These hyphenated techniques can achieve detection limits in the low picogram to femtogram range, making them ideal for trace-level environmental monitoring or in vitro metabolic studies.

Spectrophotometric and Potentiometric Methods for Quantitative Determination in Research Matrices

While chromatographic methods are superior in terms of selectivity, spectrophotometric and potentiometric techniques can offer simpler and more rapid alternatives for the quantitative determination of this compound in research matrices, provided that interfering substances are not present.

UV-Vis Spectrophotometry:

The presence of the difluorophenyl ring allows for direct quantification using UV-Vis spectrophotometry. In a suitable solvent such as ethanol (B145695) or acetonitrile, this compound exhibits a characteristic absorption maximum. A calibration curve can be constructed by plotting absorbance versus concentration.

Typical Spectrophotometric Parameters:

| Parameter | Value |

| Solvent | Ethanol |

| Wavelength of Maximum Absorbance (λmax) | ~265 nm |

| Linear Range | 1 - 25 µg/mL |

| Molar Absorptivity (ε) | ~2500 L·mol⁻¹·cm⁻¹ |

This method is rapid and cost-effective but is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Potentiometric Methods:

Direct potentiometric titration of the ester is not feasible. However, an indirect method can be employed for its quantification. This involves the complete hydrolysis of the ester to 2,3-difluorophenylacetic acid using a known excess of a strong base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standardized acid (e.g., hydrochloric acid). The amount of base consumed in the hydrolysis reaction is stoichiometric to the amount of the ester initially present.

This method is suitable for determining the purity of a bulk sample of this compound but lacks the sensitivity and selectivity for trace analysis or analysis in complex mixtures.

Mechanistic Investigations of Methyl 2 2,3 Difluorophenyl Acetate S Interactions and Transformations

Enzyme Substrate or Inhibitor Profiling (In Vitro Studies, without biological context)

Although specific in vitro enzyme assays for Methyl 2-(2,3-difluorophenyl)acetate are not readily found, the interactions of similar compounds with enzymes have been investigated. For instance, phenylacetate (B1230308) and its derivatives are known to interact with various enzymes. Phenylacetate itself has been shown to inhibit the growth of renal cancer cell lines by modulating the expression of cell cycle genes. nih.gov This suggests that derivatives like this compound could also exhibit interactions with enzymes involved in cell proliferation.

Furthermore, halogenated phenylacetic acid derivatives have been incorporated into platinum(IV) complexes to enhance their cytotoxic activity against a panel of cancer cell lines. nih.govmdpi.com Specifically, complexes containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid have demonstrated significant potency. nih.govmdpi.com While this research is focused on the biological context of cancer, the underlying principle involves the interaction of these molecules with cellular components, which could include enzymes. The specific halogenation pattern on the phenyl ring was found to influence the biological activity of these complexes. mdpi.com

Another area of interest is the potential for this compound to act as a substrate for halogenating enzymes, such as haloperoxidases. These enzymes are capable of catalyzing the halogenation of various organic molecules. mdpi.com The difluoro-substitution on the phenyl ring might influence its recognition and turnover by such enzymes.

The following table summarizes the observed activities of some phenylacetate derivatives in biological assays, which may be indicative of their enzymatic interactions.

| Compound/Derivative | Observed In Vitro Effect | System/Assay | Potential Implication for Enzyme Interaction |

|---|---|---|---|

| Phenylacetate | Growth inhibition and G1 cell cycle arrest | Renal cancer cell lines (Caki-1, Os-RC-2, RCC10) | Interaction with cell cycle-regulating kinases (e.g., CDK2) nih.gov |

| 4-Fluorophenylacetic acid (in a Pt(IV) complex) | High cytotoxicity (average GI50 of 20 nM) | Panel of cancer cell lines | Potential interaction with cellular targets, including enzymes, leading to cell death nih.govmdpi.com |

| 4-Bromophenylacetic acid (in a Pt(IV) complex) | High cytotoxicity (average GI50 of 20 nM) | Panel of cancer cell lines | Similar to the 4-fluoro derivative, suggesting a role for halogenation in molecular interactions nih.govmdpi.com |

Investigation of Non-Covalent Interactions with Model Systems (e.g., Host-Guest Chemistry)

The non-covalent interactions of this compound are expected to be significantly influenced by the presence of the difluorinated phenyl ring. Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and other electrostatic interactions. rsc.org These interactions play a crucial role in the formation of molecular complexes and can be studied using model systems in host-guest chemistry. mdpi.com

The electron-withdrawing nature of the fluorine atoms can create a region of positive electrostatic potential on the surface of the fluorine atom (a σ-hole), allowing it to act as a halogen bond donor. rsc.org This interaction can be significant in the solid state and in biological systems.